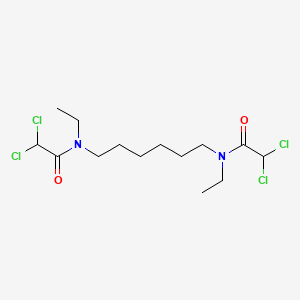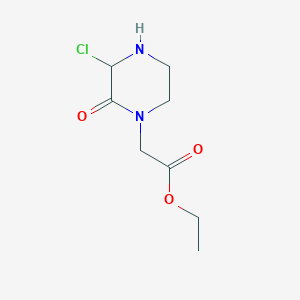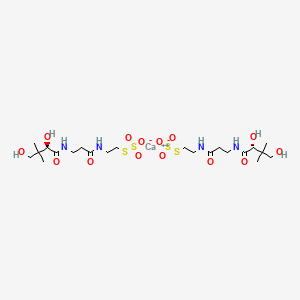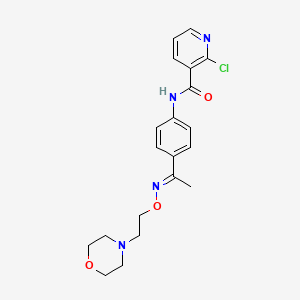![molecular formula C7H8O B13743492 Bicyclo[3.2.0]hept-6-en-3-one CAS No. 29474-19-9](/img/structure/B13743492.png)
Bicyclo[3.2.0]hept-6-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[3.2.0]hept-6-en-3-one is an organic compound with a unique bicyclic structure. This compound is characterized by its two fused rings, which include a cyclopentane ring and a cyclobutane ring. The presence of a double bond and a ketone functional group adds to its reactivity and versatility in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[3.2.0]hept-6-en-3-one can be achieved through several methods. One common approach involves the intramolecular cyclization of a suitable precursor. For example, the compound can be synthesized from 1,5-hexadiene through a photochemical reaction that induces the formation of the bicyclic structure.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of catalytic processes to ensure high yield and purity. The use of specific catalysts and controlled reaction conditions can optimize the production process, making it more efficient and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[3.2.0]hept-6-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the positions adjacent to the double bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
Bicyclo[3.2.0]hept-6-en-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mécanisme D'action
The mechanism of action of Bicyclo[3.2.0]hept-6-en-3-one involves its interaction with specific molecular targets. The compound’s reactivity is largely due to the presence of the ketone group and the double bond, which can participate in various chemical reactions. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, thereby exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.2.0]hept-2-en-6-one: This compound has a similar bicyclic structure but differs in the position of the double bond and the ketone group.
Bicyclo[3.1.1]hept-3-en-2-one:
Uniqueness
Bicyclo[32
Propriétés
Numéro CAS |
29474-19-9 |
|---|---|
Formule moléculaire |
C7H8O |
Poids moléculaire |
108.14 g/mol |
Nom IUPAC |
bicyclo[3.2.0]hept-6-en-3-one |
InChI |
InChI=1S/C7H8O/c8-7-3-5-1-2-6(5)4-7/h1-2,5-6H,3-4H2 |
Clé InChI |
UCDBFMIOHSYYTL-UHFFFAOYSA-N |
SMILES canonique |
C1C2C=CC2CC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![L-Phenylalanine,4-[(1,1-dimethylethyl)thio]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B13743420.png)
![4-Methoxy-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13743421.png)
![2',3'-Dideoxyinosine-[2',3'-3H]](/img/structure/B13743422.png)









